

An In-Depth Technical Guide to 2-Methyloxazole: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Methyloxazole

Cat. No.: B1590312

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazole is a five-membered heterocyclic aromatic organic compound containing one oxygen and one nitrogen atom. Its structure, characterized by a methyl group at the 2-position, makes it a valuable and versatile building block in medicinal chemistry and materials science.

[1] The oxazole ring is a privileged scaffold in many biologically active compounds and natural products, contributing to enhanced metabolic stability and conformational rigidity in therapeutic peptides.[1] Derivatives of **2-methyloxazole** have demonstrated a wide range of biological activities, including potent antiproliferative effects as antitubulin agents in cancer research and as inhibitors of enzymes like urease.[1] Beyond pharmaceuticals, its unique electronic and optical properties are being explored in the development of advanced polymers and coatings.

[1]

Chemical Structure and Properties

The chemical structure of **2-methyloxazole** consists of a planar five-membered ring with the molecular formula C₄H₅NO. The IUPAC name is 2-methyl-1,3-oxazole.

Physicochemical Properties of 2-Methyloxazole and Related Compounds

Property	2-Methyloxazole	2-Methyloxazole-4-carboxylic acid	2-Methyloxazole-4-carbaldehyde
Molecular Formula	C ₄ H ₅ NO	C ₅ H ₅ NO ₃	C ₅ H ₅ NO ₂
Molecular Weight	83.09 g/mol [1]	127.10 g/mol	111.1 g/mol
Boiling Point	108-110 °C [1]	-	183 °C
Melting Point	-	182-187 °C	65-69 °C
Density	1.04 g/mL at 25 °C [1]	-	1.189 g/mL
pKa	-	-	-0.34 (Predicted)
Solubility	Soluble in water [1]	-	-
Appearance	-	Solid	-

Spectroscopic Data

Precise spectroscopic data for **2-methyloxazole** is not readily available in public databases. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH₃) and two singlets or doublets for the protons on the oxazole ring (H-4 and H-5), with chemical shifts influenced by the heteroatoms.
- ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the methyl group will appear in the aliphatic region, while the three carbons of the oxazole ring will be in the aromatic/heteroaromatic region.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching vibrations for the methyl group and the aromatic ring, as well as C=N and C-O stretching vibrations characteristic of the oxazole ring.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 83. Common fragmentation patterns for oxazoles involve the loss of carbon monoxide (CO)

and methyl cyanide (CH_3CN).

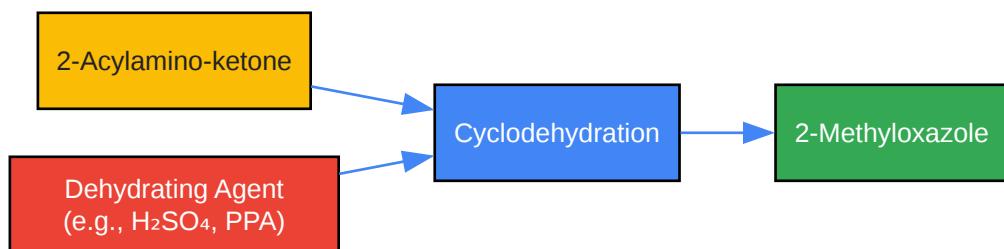
Experimental Protocols: Synthesis of 2-Methyloxazole

Several methods have been developed for the synthesis of oxazoles. The Robinson-Gabriel synthesis and the Fischer oxazole synthesis are two classical and widely used methods.

Robinson-Gabriel Synthesis

This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone.

Workflow for Robinson-Gabriel Synthesis



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Caption: A logical workflow for the Robinson-Gabriel synthesis of **2-methyloxazole**.

Detailed Experimental Protocol:

A general procedure for the Robinson-Gabriel synthesis involves the following steps:

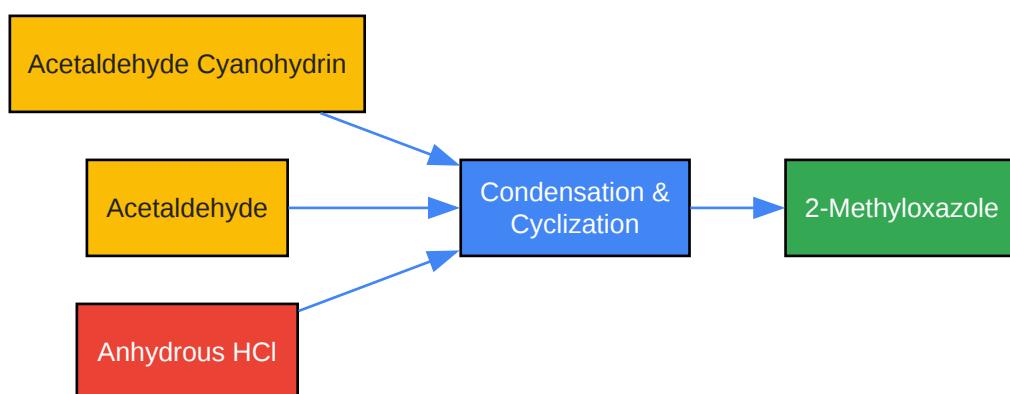
- Preparation of the 2-acylamino-ketone: The starting 2-acylamino-ketone can be synthesized through various methods, such as the Dakin-West reaction. For the synthesis of **2-methyloxazole**, a suitable precursor would be N-(1-oxopropan-2-yl)acetamide.
- Cyclodehydration: The 2-acylamino-ketone is treated with a strong dehydrating agent.
 - To a round-bottom flask containing the 2-acylamino-ketone, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

- The reaction mixture is heated to promote cyclization and dehydration. The reaction temperature and time will depend on the specific substrate and dehydrating agent used.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.
 - The resulting precipitate, if any, is collected by filtration. If no precipitate forms, the aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
 - The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
 - The crude product is then purified by a suitable method, such as distillation or column chromatography.

Fischer Oxazole Synthesis

This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.

Workflow for Fischer Oxazole Synthesis



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Caption: A logical workflow for the Fischer oxazole synthesis of **2-methyloxazole**.

Detailed Experimental Protocol:

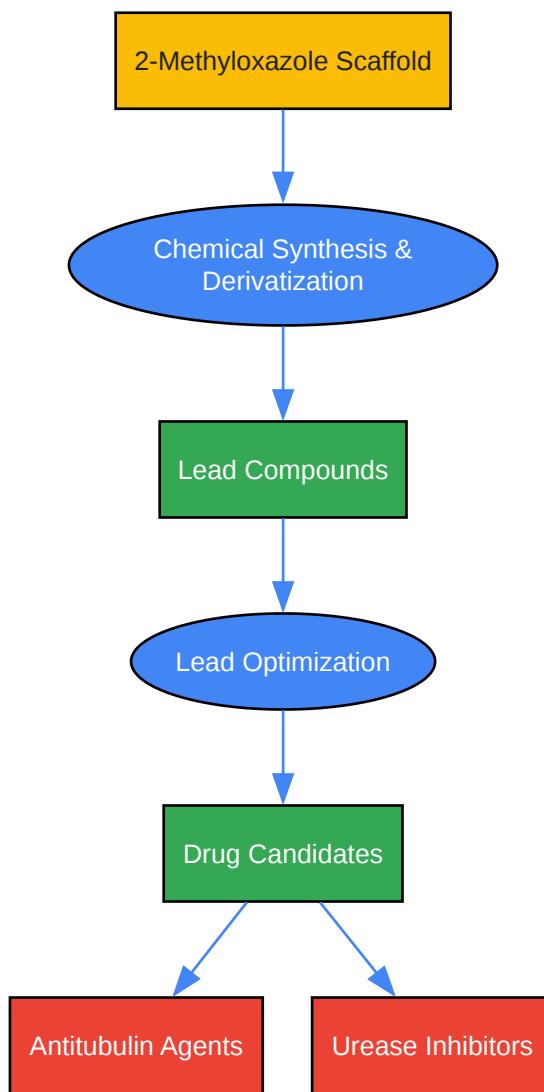
A general procedure for the Fischer oxazole synthesis is as follows:

- Reaction Setup:
 - In a dry, three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve the aldehyde cyanohydrin (e.g., acetaldehyde cyanohydrin) and the aldehyde (e.g., acetaldehyde) in a dry, inert solvent such as diethyl ether.
- Reaction:
 - Cool the reaction mixture in an ice bath.
 - Pass a stream of dry hydrogen chloride gas through the solution with vigorous stirring.
 - Continue the passage of HCl until the solution is saturated.
 - The reaction mixture is then allowed to stand, often for several hours, during which the oxazole hydrochloride may precipitate.
- Work-up and Purification:
 - The precipitated product is collected by filtration and washed with dry ether.
 - The free base of the oxazole can be liberated by treating the hydrochloride salt with a weak base, such as a saturated solution of sodium bicarbonate.
 - The product is then extracted into an organic solvent.
 - The organic layer is dried, and the solvent is removed to yield the crude **2-methyloxazole**, which can be further purified by distillation.

Applications in Drug Development

The **2-methyloxazole** scaffold is a key component in a variety of compounds with significant therapeutic potential. Its presence can confer desirable pharmacokinetic and pharmacodynamic properties.

Logical Relationship of **2-Methyloxazole** in Drug Discovery



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Caption: The role of the **2-methyloxazole** scaffold in the drug discovery process.

Derivatives of **2-methyloxazole** have been investigated as:

- Antitubulin Agents: Certain 2-methyl-4,5-disubstituted oxazoles have been designed as analogs of combretastatin A-4, a potent inhibitor of tubulin polymerization. These compounds

have shown highly potent antiproliferative activity against various cancer cell lines.[1]

- Enzyme Inhibitors: Oxazole-containing compounds are being explored as inhibitors of enzymes such as urease, which is implicated in infections by pathogens like *H. pylori*.[1]
- Peptidomimetics: The oxazole ring can be incorporated into peptide structures to enhance their metabolic stability and to introduce conformational constraints, which can lead to improved biological activity and selectivity.[1]

Conclusion

2-Methyloxazole is a fundamentally important heterocyclic compound with a growing significance in both academic research and industrial applications. Its straightforward synthesis and the diverse reactivity of the oxazole ring make it an attractive starting material for the construction of more complex and functionally rich molecules. The continued exploration of **2-methyloxazole** and its derivatives is expected to lead to the discovery of new therapeutic agents and advanced materials.

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References

- 1. 2-METHYL-2-OXAZOLINE(1120-64-5) 1H NMR spectrum [chemicalbook.com]
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